molecular formula C30H29N5O4 B14667133 Adenosine, 2'-deoxy-5'-O-[(4-methoxyphenyl)diphenylmethyl]- CAS No. 51600-10-3

Adenosine, 2'-deoxy-5'-O-[(4-methoxyphenyl)diphenylmethyl]-

Cat. No.: B14667133
CAS No.: 51600-10-3
M. Wt: 523.6 g/mol
InChI Key: ACNCIYNRHCMEIP-JIMJEQGWSA-N
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Description

Adenosine, 2'-deoxy-5'-O-[(4-methoxyphenyl)diphenylmethyl]- is a chemically modified nucleoside derivative. The 2'-deoxy modification removes the hydroxyl group at the 2'-position of the ribose sugar, while the 5'-hydroxyl is protected by a [(4-methoxyphenyl)diphenylmethyl] group. This bulky substituent serves as a protective group during oligonucleotide synthesis, preventing unwanted side reactions at the 5'-position . The compound’s structure is critical in synthetic biology and pharmaceutical research, where selective protection and controlled deprotection are essential for constructing nucleic acid analogs .

Properties

CAS No.

51600-10-3

Molecular Formula

C30H29N5O4

Molecular Weight

523.6 g/mol

IUPAC Name

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-3-ol

InChI

InChI=1S/C30H29N5O4/c1-37-23-14-12-22(13-15-23)30(20-8-4-2-5-9-20,21-10-6-3-7-11-21)38-17-25-24(36)16-26(39-25)35-19-34-27-28(31)32-18-33-29(27)35/h2-15,18-19,24-26,36H,16-17H2,1H3,(H2,31,32,33)/t24-,25+,26+/m0/s1

InChI Key

ACNCIYNRHCMEIP-JIMJEQGWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)N)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)N)O

Origin of Product

United States

Preparation Methods

Direct Tritylation of 2'-Deoxyadenosine

The most straightforward method involves direct protection of the 5'-hydroxyl group of 2'-deoxyadenosine using (4-methoxyphenyl)diphenylmethyl chloride. This approach is adapted from analogous tritylation procedures for 5'-O-dimethoxytrityl (DMT) protection.

Procedure :

  • Starting Material : 2'-Deoxyadenosine is dissolved in anhydrous pyridine under inert atmosphere.
  • Tritylating Agent : (4-Methoxyphenyl)diphenylmethyl chloride (1.2 equivalents) is added dropwise at 0°C.
  • Reaction Conditions : The mixture is stirred at room temperature for 12–24 hours, monitored by thin-layer chromatography (TLC).
  • Workup : The reaction is quenched with methanol, diluted with dichloromethane, and washed with saturated sodium bicarbonate.
  • Purification : Column chromatography (silica gel, 5–10% methanol in dichloromethane) yields the protected product.

Key Observations :

  • Yield : 70–85%.
  • Selectivity : The 5'-hydroxyl is preferentially protected over the 3'-hydroxyl due to steric and electronic factors.
  • Side Reactions : Minimal N6-adenine alkylation occurs under mild conditions.

Sequential Protection via N6-Benzoylation

For applications requiring additional stability, the exocyclic amine of adenine is protected prior to tritylation.

Procedure :

  • N6-Protection : 2'-Deoxyadenosine is treated with benzoyl chloride (2 equivalents) in pyridine, yielding N6-benzoyl-2'-deoxyadenosine.
  • Tritylation : The N6-protected intermediate undergoes 5'-O-tritylation as described in Section 1.1.
  • Deprotection : If required, the benzoyl group is removed using ammonium hydroxide/methanol.

Key Observations :

  • Yield : 60–75% over two steps.
  • Applications : Preferred for solid-phase oligonucleotide synthesis to prevent side reactions during coupling.

Sugar-Modification Approach

An alternative route modifies the sugar moiety before coupling to the adenine base, as seen in patents for 3'-deoxyadenosine derivatives.

Procedure :

  • Sugar Preparation :
    • D-Xylose is methylated and dehydroxylated to form 3-deoxyribose derivatives.
    • The 5'-hydroxyl is protected with (4-methoxyphenyl)diphenylmethyl chloride.
  • Coupling to Adenine : The protected sugar is coupled to adenine using Vorbrüggen glycosylation (e.g., trimethylsilyl triflate as a catalyst).

Key Observations :

  • Yield : 40–50% overall.
  • Complexity : Requires multi-step synthesis but enables stereochemical control.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Advantages Limitations
Direct Tritylation 2'-Deoxyadenosine (4-Methoxyphenyl)diphenylmethyl chloride 70–85% Simple, high yield Potential N6 side reactions
N6-Benzoylation 2'-Deoxyadenosine Benzoyl chloride, trityl chloride 60–75% Enhanced stability Additional deprotection step
Sugar-Modification D-Xylose Methylation agents, coupling catalysts 40–50% Stereochemical control Multi-step, low overall yield

Challenges and Optimization Strategies

Trityl Group Stability

The (4-methoxyphenyl)diphenylmethyl group exhibits moderate stability under acidic conditions, requiring careful handling during deprotection. Use of buffered TBAF (tetrabutylammonium fluoride) in THF is recommended for selective cleavage.

Purification Challenges

Due to the hydrophobic trityl group, reverse-phase HPLC (C18 column, acetonitrile/water gradient) is often necessary for high-purity isolates.

Scalability

Industrial-scale synthesis favors direct tritylation due to fewer steps and higher yields. Continuous flow systems have been explored to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Methoxybenzyl chloride, nucleophiles or electrophiles, appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-3-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its purine base suggests possible applications in DNA and RNA research.

Medicine

In medicine, the compound’s structure indicates potential as a pharmaceutical agent. It may be investigated for its effects on various biological targets, including enzymes and receptors.

Industry

In industry, (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-3-ol can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The purine base may interact with nucleic acids, affecting DNA and RNA synthesis. The methoxyphenyl group may interact with proteins, influencing enzyme activity and receptor binding.

Comparison with Similar Compounds

Structural Modifications and Protective Groups

The 5'-O-[(4-methoxyphenyl)diphenylmethyl] group distinguishes this adenosine derivative from analogs with other protective groups. Below is a comparative analysis:

Compound 5'-Protective Group Key Modifications Molecular Weight Applications
Adenosine, 2'-deoxy-5'-O-[(4-methoxyphenyl)diphenylmethyl]- (4-Methoxyphenyl)diphenylmethyl 2'-deoxy ~800.89 (isotopic) Oligonucleotide synthesis intermediates
Adenosine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy (DMTBA) Bis(4-methoxyphenyl)phenylmethyl (DMT) N-benzoyl, 2'-deoxy Not reported Pharmaceutical intermediates
3'-Deoxy-N-[(4-methoxyphenyl)diphenylmethyl]-5'-O-...adenosine-13C5 Dual [(4-methoxyphenyl)diphenylmethyl] groups 3'-deoxy, 13C5 isotopic labeling 800.89 Isotope-labeled antibiotic synthesis
5'-Deoxy-5'-methylthioadenosine (MTA) None (5'-methylthio) 5'-deoxy, methylthio 298.3 Substrate for MTAP enzymes
N-Acetyl-5′-O-DMT-2′-deoxy-2′-fluorocytidine Bis(4-methoxyphenyl)phenylmethyl (DMT) 2'-deoxy-2'-fluoro, N-acetyl Not reported Antiviral research

Key Observations:

  • Protective Group Chemistry : The [(4-methoxyphenyl)diphenylmethyl] group in the target compound is structurally distinct from the more common dimethoxytrityl (DMT) group . The absence of a second methoxy group may alter its acid lability, impacting deprotection efficiency during synthesis.
  • Functional Impact: Unlike 5'-deoxy-5'-methylthioadenosine (MTA), which is a natural substrate for methylthioadenosine phosphorylase (MTAP) , the bulky trityl group in the target compound likely renders it resistant to enzymatic processing, enhancing metabolic stability .

Enzymatic Interactions and Metabolic Stability

  • Adenylate Deaminase (AMPDA): 5'-deoxy-5'-substituted adenosines are typically deaminated by AMPDA. However, steric hindrance from the [(4-methoxyphenyl)diphenylmethyl] group in the target compound may reduce its susceptibility compared to smaller substituents (e.g., methylthio or fluoro groups) .
  • Methylthioadenosine Phosphorylase (MTAP): MTA is cleaved by MTAP in polyamine metabolism . In contrast, the target compound’s bulky 5'-group prevents recognition by MTAP, limiting its role in salvage pathways but improving stability in biological systems .

Research Findings and Data

Enzymatic Stability Assays

Compound Enzyme Reactivity Reference
5'-Deoxy-5'-methylthioadenosine (MTA) MTAP High (substrate)
Target Compound MTAP Negligible
3′-Deoxy-5′-O-DMT-thymidine AMPDA Low (steric hindrance)

Biological Activity

Adenosine, 2'-deoxy-5'-O-[(4-methoxyphenyl)diphenylmethyl]- is a complex organic compound that belongs to the class of nucleoside analogs. Its unique structure integrates a purine base with additional functional groups, which contribute to its biological activity. This article explores the biological activity of this compound, including its molecular characteristics, potential therapeutic applications, and relevant case studies.

Chemical Structure

Structural Features

The compound features:

  • A purine base , which is characteristic of nucleosides.
  • A methoxyphenyl group that may enhance lipophilicity and facilitate cellular uptake.
  • A diphenylmethyl moiety , which contributes to its stability and potential interactions with biological macromolecules.

Research indicates that adenosine analogs can exhibit various biological activities through several mechanisms:

  • Nucleic Acid Interaction : The purine base suggests potential interactions with DNA and RNA, influencing their synthesis and function.
  • Enzyme Modulation : Similar compounds have been shown to inhibit nucleoside transporters and enzymes involved in nucleotide metabolism, indicating therapeutic potential in diseases related to these pathways .
  • Receptor Interactions : Adenosine derivatives often act on G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes.

Therapeutic Potential

Preliminary studies suggest that this compound may have applications in:

  • Cancer Therapy : By modulating nucleotide metabolism and influencing cell proliferation.
  • Cardiovascular Diseases : As a vasodilator, it may help in conditions like hypertension.
  • Neurological Disorders : Potential roles in neuroprotection and modulation of neurotransmitter release.

In Vitro Studies

  • Cell Proliferation Assays : Studies have demonstrated that adenosine analogs can inhibit the proliferation of cancer cell lines by inducing apoptosis through specific signaling pathways such as NF-κB and MAPK/ERK pathways .
  • Transporter Inhibition : Research highlighted the ability of similar compounds to inhibit nucleoside transporters, which could be leveraged to enhance the efficacy of chemotherapeutic agents.

In Vivo Studies

  • Animal Models : In rodent models, administration of adenosine analogs has shown promise in reducing tumor growth rates and improving survival rates in certain cancer types .
  • Cardiovascular Effects : Studies indicated that these compounds could effectively lower blood pressure in hypertensive models through vasodilatory effects mediated by adenosine receptors .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
AdenosineC10H13N5O4Natural nucleoside
GuanosineC10H13N5O5Contains ribose instead of deoxyribose
5'-O-Bis(4-methoxyphenyl)phenylmethyl-2'-deoxyguanosineC45H45N5O5Enhanced stability due to additional methoxy groups

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